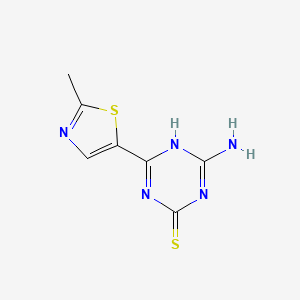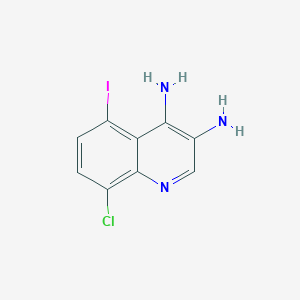
8-Chloro-5-iodoquinoline-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 8-Chloro-5-iodoquinoline-3,4-diamine typically involves the halogenation of quinoline derivatives. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate diaminoalkanes . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Chloro-5-iodoquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic aromatic substitution reactions are common, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-iodoquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Wirkmechanismus
The mechanism of action of 8-Chloro-5-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with the function of essential proteins, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-5-iodoquinoline-3,4-diamine can be compared with other halogenated quinoline derivatives, such as:
5-Chloro-7-iodo-8-hydroxyquinoline: Known for its antifungal properties and used in topical treatments.
7-Chloro-4-aminoquinoline: Commonly used in the synthesis of antimalarial drugs.
4,7-Dichloroquinoline: A precursor for the synthesis of various quinoline derivatives.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H7ClIN3 |
|---|---|
Molekulargewicht |
319.53 g/mol |
IUPAC-Name |
8-chloro-5-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |
InChI-Schlüssel |
LJYNOVKVMOVRSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


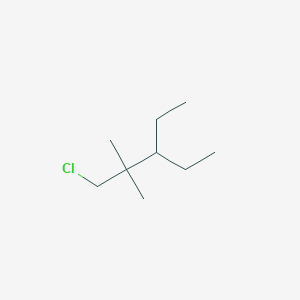
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)

![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)
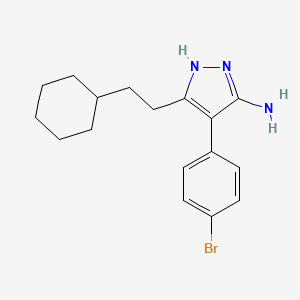
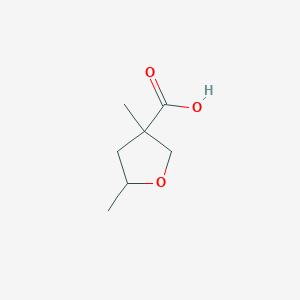

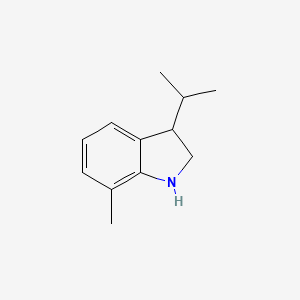
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)


